

A-Z Guide to Quinazoline-4-carbaldehyde: Synthesis, Characterization, and Mechanistic Insights

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Compound of Interest

Compound Name: **Quinazoline-4-carbaldehyde**

Cat. No.: **B1506186**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a multitude of pharmacologically active compounds. Its unique chemical architecture allows for diverse functionalization, making it a cornerstone in the synthesis of targeted therapeutics, including anticancer and antimicrobial agents.^{[1][2][3]} This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of **Quinazoline-4-carbaldehyde**. We will delve into the mechanistic nuances of the synthetic route, offer a detailed, step-by-step experimental protocol, and present a systematic approach to structural elucidation and purity verification using modern analytical techniques.

The Strategic Importance of the Quinazoline Scaffold

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery.^[4] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, antiviral, anti-inflammatory, and antimicrobial properties.^{[3][4]} The aldehyde functional group at the 4-position of **Quinazoline-4-carbaldehyde** acts as a versatile chemical handle, enabling chemists to readily engage in C-N and C-C bond-forming

reactions. This reactivity is crucial for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs.

Synthetic Strategy: The Riley Oxidation of 4-Methylquinazoline

While several pathways to **Quinazoline-4-carbaldehyde** exist, the oxidation of the readily available precursor, 4-methylquinazoline, using selenium dioxide (SeO_2) stands out as a reliable and efficient method. This reaction, a variant of the Riley oxidation, is particularly effective for the selective oxidation of activated methyl groups.[5][6][7]

Mechanistic Rationale

The choice of selenium dioxide is deliberate. It is a highly specific oxidizing agent for converting activated methyl and methylene groups to their corresponding carbonyls.[5][7][8] The mechanism is believed to proceed through a two-step process:

- Ene Reaction: An initial ene reaction occurs between the 4-methylquinazoline and selenium dioxide.
- [9][10]-Sigmatropic Rearrangement: This is followed by a[9][10]-sigmatropic rearrangement of the intermediate allylseleninic acid. Subsequent hydrolysis of the resulting selenite ester yields the desired aldehyde and elemental selenium.[5][7]

This specific pathway ensures that the oxidation is localized to the methyl group, preserving the integrity of the quinazoline ring system. The reaction is typically performed in a solvent like 1,4-dioxane, which provides a suitable medium for the reactants and facilitates the desired transformation at elevated temperatures.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and a robust purification strategy to ensure high purity of the final compound.

Materials and Reagents

- 4-Methylquinazoline (1.0 eq)

- Selenium Dioxide (SeO_2) (1.2 eq)
- 1,4-Dioxane (Anhydrous)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel (for column chromatography)
- Ethyl Acetate/Hexane mixture (for elution)

Step-by-Step Synthesis Procedure

- Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylquinazoline.
- Solvent and Reagent Addition: Add anhydrous 1,4-dioxane to dissolve the starting material. To this solution, carefully add selenium dioxide.
- Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature for 4-6 hours.
- In-Process Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate ethyl acetate/hexane solvent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Filter the mixture through a pad of Celite to remove the precipitated black selenium metal. Wash the filter cake with dichloromethane.

- Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
- Isolation and Drying: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to yield **Quinazoline-4-carbaldehyde**.

Physicochemical and Spectroscopic Characterization

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized **Quinazoline-4-carbaldehyde**.

Data Summary

The following table summarizes the expected physicochemical and spectroscopic data for **Quinazoline-4-carbaldehyde**.

| Parameter | Expected Value/Observation |
|---|---|
| Appearance | White to off-white solid |
| Molecular Formula | C ₉ H ₆ N ₂ O |
| Molecular Weight | 158.16 g/mol |
| ¹ H NMR (CDCl ₃ , 400 MHz) | See Table 2 for detailed assignments |
| ¹³ C NMR (CDCl ₃ , 100 MHz) | See Table 3 for detailed assignments |
| FT-IR (KBr, cm ⁻¹) | ~1700 (C=O, aldehyde), ~1620 (C=N), ~1580, 1480 (C=C, aromatic) |
| Mass Spec (ESI-MS) | m/z 159.05 [M+H] ⁺ |

Detailed Spectroscopic Data Interpretation

¹H NMR is a powerful tool for confirming the structure of the product. The spectrum of **Quinazoline-4-carbaldehyde** is expected to show distinct signals for the aldehyde proton and the aromatic protons of the quinazoline ring.

Table 2: ¹H NMR Data for **Quinazoline-4-carbaldehyde**

| Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|-------------------------------------|--------------|---------------------------------|-------------|--------------------------|
| ~10.2 | Singlet | - | 1H | CHO (Aldehyde proton) |
| ~9.4 | Singlet | - | 1H | H-2 |
| ~8.4 | Doublet | ~8.4 | 1H | H-5 |
| ~8.2 | Doublet | ~8.4 | 1H | H-8 |
| ~8.0 | Triplet | ~7.6 | 1H | H-7 |
| ~7.8 | Triplet | ~7.6 | 1H | H-6 |

¹³C NMR provides information about the carbon framework of the molecule.

Table 3: ¹³C NMR Data for **Quinazoline-4-carbaldehyde**

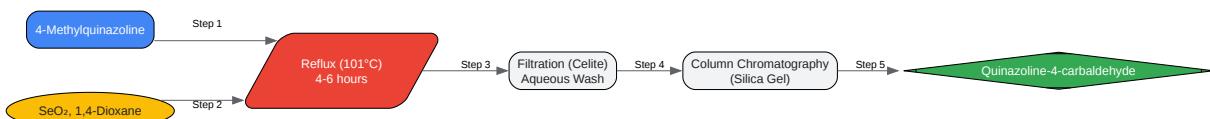
| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|----------------|
| ~193.0 | C=O (Aldehyde) |
| ~155.0 | C-2 |
| ~152.0 | C-8a |
| ~138.0 | C-4 |
| ~135.0 | C-7 |
| ~130.0 | C-5 |
| ~129.5 | C-6 |
| ~125.0 | C-8 |
| ~122.0 | C-4a |

The FT-IR spectrum provides evidence for the presence of key functional groups. The most prominent feature will be a strong absorption band around 1700 cm^{-1} corresponding to the carbonyl (C=O) stretch of the aldehyde.[11][12]

Mass spectrometry confirms the molecular weight of the synthesized compound. Under Electrospray Ionization (ESI) conditions, **Quinazoline-4-carbaldehyde** is expected to show a prominent peak at m/z 159.05, corresponding to the protonated molecule $[\text{M}+\text{H}]^+$.

Workflow Visualizations

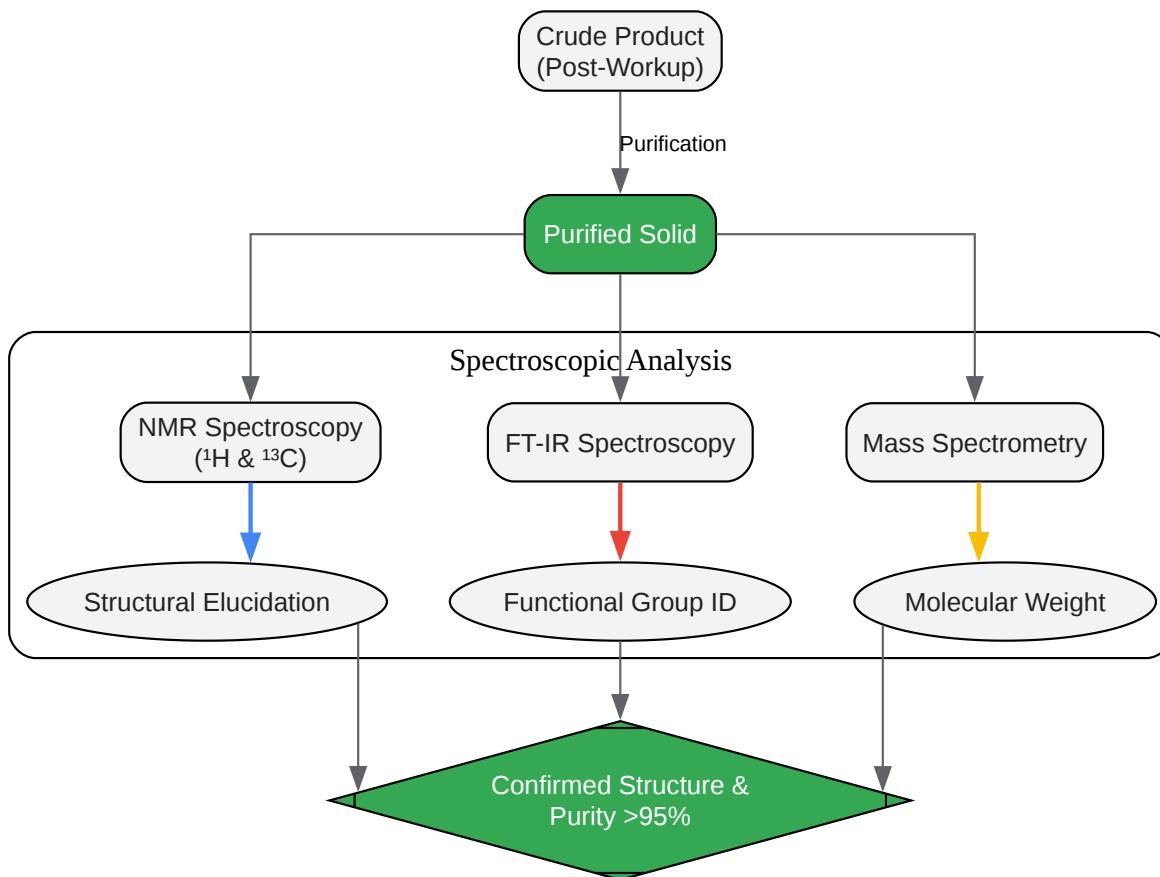
Synthetic Workflow



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Caption: Synthetic pathway for **Quinazoline-4-carbaldehyde**.

Characterization Workflow



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Caption: Comprehensive characterization workflow.

Safety, Storage, and Handling

- Selenium Dioxide (SeO₂): Highly toxic and an irritant. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

- 1,4-Dioxane: A flammable liquid and potential carcinogen. Handle in a fume hood.
- Storage: Store **Quinazoline-4-carbaldehyde** in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of **Quinazoline-4-carbaldehyde** via the selenium dioxide-mediated oxidation of 4-methylquinazoline. The causality behind the choice of reagents and conditions has been explained through an understanding of the reaction mechanism. The comprehensive characterization protocol, utilizing NMR, FT-IR, and Mass Spectrometry, provides a reliable system for verifying the structural integrity and purity of the final product. This foundational molecule, now accessible through a well-defined synthetic and analytical workflow, can be confidently utilized by researchers in the development of next-generation therapeutics.

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